molecular formula C19H22N2O7S B10969040 {2-[(3-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}thiophen-2-yl)amino]-2-oxoethoxy}acetic acid

{2-[(3-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}thiophen-2-yl)amino]-2-oxoethoxy}acetic acid

Cat. No.: B10969040
M. Wt: 422.5 g/mol
InChI Key: CZTHZDMAPCHOLR-UHFFFAOYSA-N
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Description

2-{2-[(3-{[(3,4-DIMETHOXYPHENETHYL)AMINO]CARBONYL}-2-THIENYL)AMINO]-2-OXOETHOXY}ACETIC ACID is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

Molecular Formula

C19H22N2O7S

Molecular Weight

422.5 g/mol

IUPAC Name

2-[2-[[3-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]thiophen-2-yl]amino]-2-oxoethoxy]acetic acid

InChI

InChI=1S/C19H22N2O7S/c1-26-14-4-3-12(9-15(14)27-2)5-7-20-18(25)13-6-8-29-19(13)21-16(22)10-28-11-17(23)24/h3-4,6,8-9H,5,7,10-11H2,1-2H3,(H,20,25)(H,21,22)(H,23,24)

InChI Key

CZTHZDMAPCHOLR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=C(SC=C2)NC(=O)COCC(=O)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(3-{[(3,4-DIMETHOXYPHENETHYL)AMINO]CARBONYL}-2-THIENYL)AMINO]-2-OXOETHOXY}ACETIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the thienyl amine intermediate: This involves the reaction of 3,4-dimethoxyphenethylamine with a suitable thiophene derivative under controlled conditions.

    Coupling reaction: The intermediate is then coupled with an appropriate acetic acid derivative to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(3-{[(3,4-DIMETHOXYPHENETHYL)AMINO]CARBONYL}-2-THIENYL)AMINO]-2-OXOETHOXY}ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic ring positions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{2-[(3-{[(3,4-DIMETHOXYPHENETHYL)AMINO]CARBONYL}-2-THIENYL)AMINO]-2-OXOETHOXY}ACETIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{2-[(3-{[(3,4-DIMETHOXYPHENETHYL)AMINO]CARBONYL}-2-THIENYL)AMINO]-2-OXOETHOXY}ACETIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A precursor in the synthesis of the target compound.

    Thiophene derivatives: Share the heterocyclic thiophene ring structure.

    Acetic acid derivatives: Commonly used in the synthesis of various organic compounds.

Uniqueness

2-{2-[(3-{[(3,4-DIMETHOXYPHENETHYL)AMINO]CARBONYL}-2-THIENYL)AMINO]-2-OXOETHOXY}ACETIC ACID is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

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